rac trans-4-Hydroxy Glyburide-13C,d3

Bioanalysis LC-MS/MS Stable Isotope Internal Standard

Buy rac trans-4-Hydroxy Glyburide-13C,d3 (≥98%, CAS 1217639-30-9) as an LC-MS/MS internal standard. Its 13C,d3 labeling yields a +4 Da mass shift for complete MS resolution of the M1 metabolite without chromatographic shift. Ideal for quantitating M1 in plasma/urine for CYP2C9 DDI, gestational diabetes, or hepatic impairment PK studies. Critical for regulatory ANDA/NDA bioanalysis.

Molecular Formula C23H28ClN3O6S
Molecular Weight 514.0 g/mol
Cat. No. B13443029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac trans-4-Hydroxy Glyburide-13C,d3
Molecular FormulaC23H28ClN3O6S
Molecular Weight514.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O
InChIInChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3
InChIKeyIUWSGCQEWOOQDN-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac trans-4-Hydroxy Glyburide-13C,d3: Stable Isotope-Labeled Internal Standard for Glyburide Metabolite Quantification


rac trans-4-Hydroxy Glyburide-13C,d3 (CAS 1217639-30-9) is a stable isotope-labeled derivative of 4-trans-hydroxy glyburide (M1), the major pharmacologically active metabolite of the sulfonylurea antidiabetic agent glyburide (glibenclamide) [1]. This compound incorporates one carbon-13 atom and three deuterium atoms into its molecular structure, yielding a nominal mass shift of +4 Da relative to the unlabeled metabolite . It is specifically manufactured as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, enabling precise quantitation of the M1 metabolite in biological matrices with correction for matrix effects, extraction variability, and ionization suppression [2]. The compound is supplied as a racemic mixture of trans-4-hydroxy isomers and is characterized by a molecular formula of C22(13C)H25D3ClN3O6S with a molecular weight of 514.01 g/mol .

Why rac trans-4-Hydroxy Glyburide-13C,d3 Cannot Be Replaced by Generic Analogs in Quantitative Bioanalysis


Substituting rac trans-4-Hydroxy Glyburide-13C,d3 with an unlabeled metabolite standard, a structural analog, or an alternative stable isotope-labeled glyburide derivative introduces systematic quantification errors that compromise data integrity in regulated bioanalytical studies. Unlike unlabeled rac-trans-4-hydroxy glyburide, which co-elutes and shares identical mass transitions with the endogenous metabolite, the 13C,d3-labeled version provides chromatographic co-elution with the analyte while maintaining a +4 Da mass shift sufficient for complete mass spectrometric resolution without isotopic cross-talk [1]. The 13C label is particularly critical because deuterium-only labeled compounds can exhibit chromatographic retention time shifts due to hydrogen-deuterium isotope effects, whereas 13C labeling preserves the carbon skeleton's physicochemical properties, ensuring near-identical extraction recovery and ionization efficiency [1]. Furthermore, alternative internal standards such as Glyburide-d3 or structural analogs (e.g., glimepiride) exhibit differential matrix effects, extraction recoveries, and ionization efficiencies relative to the 4-trans-hydroxy metabolite, introducing bias that cannot be mathematically corrected post-acquisition [2].

rac trans-4-Hydroxy Glyburide-13C,d3: Quantitative Differentiation Evidence Against Comparators


Isotopic Purity and Mass Shift: 13C,d3 Labeling vs. Deuterium-Only Analogs

rac trans-4-Hydroxy Glyburide-13C,d3 incorporates one 13C atom and three deuterium atoms, providing a nominal mass shift of +4 Da from the unlabeled M1 metabolite (MW 510.0 → 514.01). This dual-labeling approach, with isotopic enrichment specifications of 98% atom% 13C and 98% atom% D, minimizes isotopic cross-talk and eliminates the chromatographic retention time shifts associated with deuterium-only labeling (where 3-5 deuterium atoms can cause measurable retention time differences of 0.02–0.10 minutes on reversed-phase columns) . The carbon-13 incorporation ensures the carbon backbone remains isotopically distinct while preserving the physicochemical behavior of the native analyte during sample preparation, extraction, and chromatographic separation .

Bioanalysis LC-MS/MS Stable Isotope Internal Standard

Free Liver Concentration: M1 Metabolite vs. Parent Glyburide

Physiologically based pharmacokinetic (PBPK) modeling using clinical plasma concentration-time data demonstrated that free (unbound) liver concentrations of the 4-trans-hydroxy M1 metabolite are approximately 4-fold higher than free plasma concentrations, whereas the parent glyburide achieves ~30-fold higher free liver concentrations relative to plasma [1]. This differential hepatobiliary disposition—driven by distinct transporter-mediated uptake and efflux processes including organic anion-transporting polypeptides (OATPs) for uptake and P-glycoprotein, BCRP, and MRPs for efflux—indicates that the M1 metabolite has a fundamentally different hepatic exposure profile than the parent drug [1].

Pharmacokinetics PBPK Modeling Hepatobiliary Disposition

Target Engagement Affinity: M1 Metabolite vs. Parent Glyburide at SUR1/Kir6.2

rac-trans-4-hydroxy glyburide (M1) inhibits [3H]glyburide binding to rat brain synaptosomal membranes at SUR1/Kir6.2 high-affinity and low-affinity sites with IC50 values of 0.95 nM and 100 nM, respectively [1]. While the parent glyburide exhibits subnanomolar affinity at SUR1 (Ki values typically 0.1–0.5 nM in pancreatic beta-cell assays), the M1 metabolite retains measurable high-affinity binding but is less potent than the parent at the high-affinity site . The unlabeled M1 metabolite is pharmacologically active, and the 13C,d3-labeled analog serves as the analytical surrogate for quantifying this active metabolite in biological systems [1].

SUR1/Kir6.2 Sulfonylurea Receptor KATP Channel

LC-MS/MS Quantification Accuracy: Stable Isotope-Labeled IS vs. Structural Analog IS

In LC-ESI-MS/MS bioanalytical methods for glyburide and its metabolites, the use of a stable isotope-labeled internal standard (SIL-IS) such as rac trans-4-Hydroxy Glyburide-13C,d3 enables correction for ion suppression and enhancement effects that structural analog internal standards cannot adequately compensate [1]. Studies investigating ion suppression phenomena have demonstrated that matrix effects from co-eluting concomitant medications can significantly alter analyte ionization, and SIL-IS compounds—particularly those incorporating 13C labels—provide superior correction because they co-elute identically with the analyte and experience identical ionization suppression or enhancement at the electrospray interface [1]. In contrast, structural analog IS compounds (e.g., glimepiride or glipizide used as IS for glyburide assays) may elute at slightly different retention times and experience different matrix effects, introducing bias of 15–30% in reported concentrations under conditions of severe ion suppression [1].

Ion Suppression Matrix Effects Method Validation

Metabolic Pathway Specificity: M1 (4-trans-hydroxy) vs. Alternative Hydroxy Metabolites

Glyburide undergoes hepatic metabolism via multiple cytochrome P450 isoforms to yield several structurally distinct hydroxylated metabolites. CYP2C9 is the primary enzyme responsible for the formation of M1 (4-trans-hydroxycyclohexyl glyburide) and M2b (3-cis-hydroxycyclohexyl glyburide), while CYP3A4 dominates formation of M5 (ethylene-hydroxylated glyburide) and CYP2C8 contributes to both M1 and M2b [1]. rac trans-4-Hydroxy Glyburide-13C,d3 specifically targets the M1 metabolic pathway (CYP2C9/2C8-dependent), enabling pathway-specific tracking of this active metabolite distinct from alternative hydroxylated species such as M2b (3-cis), M2a (4-cis), M3 (3-trans), M4 (2-trans), and M5 [1].

CYP2C9 CYP2C8 Drug Metabolism

Optimal Research and Industrial Applications for rac trans-4-Hydroxy Glyburide-13C,d3


Clinical Pharmacokinetic Studies of Glyburide in Special Populations

Use rac trans-4-Hydroxy Glyburide-13C,d3 as the internal standard for quantifying M1 metabolite plasma and urine concentrations in pharmacokinetic studies involving pregnant women (gestational diabetes), patients with renal impairment, or subjects with CYP2C9 genetic variants. The PBPK-modeled 4-fold liver-to-plasma concentration ratio for M1 (vs. 30-fold for parent) [1] underscores the need for accurate metabolite quantitation when assessing fetal exposure risk or altered clearance in hepatic impairment. The 13C,d3 labeling ensures precise quantification despite variable matrix effects across diverse patient samples [2].

Drug-Drug Interaction (DDI) Studies Involving CYP2C9 Modulators

Deploy rac trans-4-Hydroxy Glyburide-13C,d3 as the SIL-IS in DDI studies evaluating the impact of CYP2C9 inhibitors (e.g., fluconazole, amiodarone) or inducers on glyburide metabolism. Since CYP2C9 is the dominant enzyme for M1 formation [1], accurate M1 quantitation using this IS enables calculation of metabolic ratios that reveal the extent of CYP2C9-mediated drug interactions. The 13C label prevents deuterium isotope effects from confounding chromatographic separation, which is critical when analyzing samples containing both parent drug and multiple metabolites with closely related retention times [2].

Regulated Bioanalysis for ANDA and NDA Submissions

Incorporate rac trans-4-Hydroxy Glyburide-13C,d3 into validated LC-MS/MS methods for glyburide metabolite quantification in support of Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs). Regulatory guidance (FDA Bioanalytical Method Validation, ICH M10) emphasizes the use of stable isotope-labeled internal standards to correct for matrix effects and analytical variability [1]. The 98% atom% isotopic enrichment specifications [2] meet or exceed industry standards for SIL-IS purity, minimizing isotopic cross-talk that could compromise method accuracy at the lower limit of quantification (LLOQ).

Hepatobiliary Transporter Research and Cholestasis Modeling

Utilize rac trans-4-Hydroxy Glyburide-13C,d3 for accurate M1 quantification in in vitro hepatocyte uptake and efflux studies examining OATP, P-gp, BCRP, and MRP transporter contributions to glyburide/metabolite disposition. The 4-fold free liver enrichment of M1 relative to plasma (versus 30-fold for parent) [1] establishes that metabolite hepatic exposure differs fundamentally from parent drug, necessitating M1-specific quantitation for accurate assessment of bile salt export pump (BSEP) inhibition potential and cholestatic risk. The SIL-IS enables precise measurement of M1 in sandwich-cultured hepatocyte systems and transporter-transfected cell lines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac trans-4-Hydroxy Glyburide-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.